Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-

Thermophysical Properties Crystallinity Organic Semiconductors

Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]- is a polycyclic aromatic hydrocarbon derivative featuring a bromine atom at the 9-position and an ethynyl-linked 4'-pentyl[1,1'-biphenyl] group at the 10-position. This compound class is recognized for its utility in organic light-emitting diodes (OLEDs), liquid crystal (LC) materials, and organic semiconductors.

Molecular Formula C33H27Br
Molecular Weight 503.5 g/mol
CAS No. 642494-38-0
Cat. No. B12609087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-
CAS642494-38-0
Molecular FormulaC33H27Br
Molecular Weight503.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C4C=CC=CC4=C(C5=CC=CC=C53)Br
InChIInChI=1S/C33H27Br/c1-2-3-4-9-24-14-19-26(20-15-24)27-21-16-25(17-22-27)18-23-30-28-10-5-7-12-31(28)33(34)32-13-8-6-11-29(30)32/h5-8,10-17,19-22H,2-4,9H2,1H3
InChIKeyVWJOCJAZDSENFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]- (CAS 642494-38-0): Key Procurement Specifications for Advanced Organic Electronics


Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]- is a polycyclic aromatic hydrocarbon derivative featuring a bromine atom at the 9-position and an ethynyl-linked 4'-pentyl[1,1'-biphenyl] group at the 10-position [1]. This compound class is recognized for its utility in organic light-emitting diodes (OLEDs), liquid crystal (LC) materials, and organic semiconductors [1]. Its unique structural elements—a heavy halogen, a rigid pi-conjugated rod-like core, and a flexible alkyl chain—position it as a specialized synthetic intermediate and a potentially tunable functional material.

Why 9-Bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]anthracene Cannot Be Simply Replaced by Generic Analogs


Generic substitution fails for this compound due to the synergistic contribution of its three distinct functional domains. The 9-bromo substituent serves as a critical reactive handle for further cross-coupling, differentiating it from non-halogenated analogs. The 10-ethynyl-biphenyl core extends pi-conjugation and enhances molecular rigidity relative to simpler 9,10-diphenylanthracenes, which directly impacts charge transport and luminescent properties [1]. Crucially, the terminal 4'-pentyl chain introduces amphiphilic character and can induce thermotropic liquid crystalline behavior, a feature absent in non-alkylated or short-chain analogs. The specific combination of these features in a single asymmetric scaffold dictates its melting point, solubility, and self-assembly behavior, which cannot be replicated by interchanging any single component.

Quantitative Differentiation Evidence for 9-Bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]anthracene Against Closest Analogs


Verified Fusion Temperature as a Crystallinity and Processing Benchmark

The fusion temperature of 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]anthracene is recorded in the DETHERM database, providing a key parameter for assessing its solid-state packing and vapor deposition suitability [1]. A higher or sharper melting point compared to related non-brominated or non-alkylated anthracenes can indicate stronger intermolecular interactions and better thermal stability during device fabrication. While the exact value requires direct database retrieval, its existence as a verified data point allows for direct comparison with the fusion temperatures of simpler analogs such as 9-bromo-10-phenylanthracene.

Thermophysical Properties Crystallinity Organic Semiconductors

Asymmetric 9-Bromo-10-alkynyl Architecture as a Selective Monofunctionalization Intermediate

The compound features a single bromine atom at the 9-position, enabling selective monofunctionalization via Suzuki, Sonogashira, or other Pd-catalyzed coupling reactions [1]. This contrasts with symmetric 9,10-dibromoanthracene, which, while offering two reactive sites, often leads to statistical mixtures during unsymmetrical derivatization, complicating purification and reducing yield [1]. This compound pre-installs one complex functionality, allowing for the precise introduction of a second, different group.

Synthetic Chemistry Cross-Coupling Material Synthesis

Potential for Mesophase Formation via Pentyl Chain and Rigid Core Synergy

The combination of a pentyl chain with a rigid, pi-conjugated polyaromatic core is a classic structural motif for inducing calamitic liquid crystalline phases [1]. Analogs like 2,6-bis(4-pentylphenylethynyl)anthracene demonstrate high solubility and crystallinity beneficial for solution-processed organic field-effect transistors (OFETs) [2]. While this compound's mesomorphic behavior is not explicitly quantified in the retrieved data, the design is consistent with LC-forming scaffolds, suggesting it is a candidate for exploring thermotropic LC properties.

Liquid Crystals Mesophase Self-Assembly

Molecular Weight and Extended Pi-Conjugation Profile for Vapor Deposition Engineering

With a molecular formula C33H27Br and molecular weight of 503.47 g/mol [1], this compound is significantly heavier than common anthracene derivatives like 9,10-diphenylanthracene (MW 330.4 g/mol). This higher molecular weight correlates with a lower vapor pressure and higher sublimation temperature, which can be advantageous for preventing re-evaporation during OLED device encapsulation or for tuning deposition rates in vacuum thermal evaporation (VTE) processes.

OLED fabrication Thermal Evaporation Molecular Weight Control

Key Application Scenarios for Procuring 9-Bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]anthracene


Synthesis of Unsymmetrical Organic Semiconductors for Structure-Activity Relationship (SAR) Studies

Procurement is strongly indicated for research groups using sequential cross-coupling strategies. The compound serves as an ideal monobrominated core for introducing a specific electron-donating or accepting group at the 9-position while retaining the mesogenic biphenyl-pentyl unit at the 10-position. This systematic variation enables the mapping of electronic effects on charge carrier mobility, as demonstrated by the high hole mobility achieved in analogous pentyl-substituted anthracene semiconductors [2].

Development of New Calamitic Liquid Crystal Formulations

The structural similarity to known diphenyl-diacetylene and tolane-based liquid crystals positions this compound as a candidate for binary or ternary LC mixtures. The pentyl chain length and bromine atom are key variables for tuning the nematic range and dielectric anisotropy. Researchers developing LC materials for electro-optic modulation or display applications would procure this compound to evaluate its mesophase induction capability and its impact on mixture viscosity and birefringence.

Engineering of Blue Host Materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs

Based on its extended π-system and high molecular weight (503.47 g/mol [3]), this compound is a candidate for a high-triplet-energy host material. Its molecular design, featuring a rigid core with limited rotational freedom, can suppress non-radiative decay. Procurement is justified for evaluating its performance as a host in vapor-deposited blue TADF OLEDs, where high morphological stability is crucial for device lifetime.

Crystallization and Polymorphism Research in Organic Electronics

The specific fusion temperature registered in the DETHERM database [1] provides a crucial reference point for crystal engineering studies. Researchers investigating the link between molecular structure, polymorphism, and charge transport in single-crystal or polycrystalline thin-film transistors will find this compound useful. Its asymmetric structure and pentyl chain create a unique packing motif that can be compared with symmetric analogs to derive structure-property relationships.

Quote Request

Request a Quote for Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.